2-(4-Isopropoxy-6-methyl-2-pyrimidinyl)phenol
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming heterocyclic compounds with multiple functional groups. The official International Union of Pure and Applied Chemistry name for this compound is designated as 2-(4-methyl-6-propan-2-yloxypyrimidin-2-yl)phenol, which clearly indicates the structural relationship between the pyrimidine and phenol moieties. This nomenclature system prioritizes the phenol as the principal functional group, with the substituted pyrimidine ring treated as a substituent at the ortho position of the benzene ring. The compound maintains several recognized synonyms in chemical databases, including 2-(4-Isopropoxy-6-methylpyrimidin-2-yl)phenol and 2-(4-methyl-6-propan-2-yloxypyrimidin-2-yl)phenol, which reflect alternative but equivalent naming approaches.
The molecular identification parameters provide essential information for compound characterization and database searches. The compound exhibits a unique InChI (International Chemical Identifier) designation of InChI=1S/C14H16N2O2/c1-9(2)18-13-8-10(3)15-14(16-13)11-6-4-5-7-12(11)17/h4-9,17H,1-3H3, which encodes the complete structural information in a standardized format. The corresponding InChIKey, YMNZGCSITVSXJG-UHFFFAOYSA-N, serves as a condensed hash representation that facilitates rapid database searching and structure verification. Additionally, the compound's Simplified Molecular Input Line Entry System representation, CC1=CC(=NC(=N1)C2=CC=CC=C2O)OC(C)C, provides a linear notation that describes the molecular structure in a human-readable format.
Molecular Architecture: Pyrimidine-Phenol Hybrid Scaffold
The molecular architecture of this compound exemplifies a sophisticated hybrid scaffold design that integrates two distinct aromatic systems through a direct carbon-carbon bond connection. The pyrimidine ring system serves as the central heterocyclic component, containing two nitrogen atoms positioned at the 1 and 3 positions relative to the phenol attachment point at position 2. This six-membered heterocycle adopts a planar conformation that facilitates electronic conjugation with the attached phenol ring, creating an extended π-electron system that influences the compound's spectroscopic and electronic properties.
The substitution pattern on the pyrimidine ring demonstrates careful molecular design considerations. The methyl group at position 6 provides electron-donating character through hyperconjugation and inductive effects, while simultaneously introducing steric constraints that influence molecular conformation. The isopropoxy group at position 4 represents a bulkier substituent that combines electronic and steric effects, with the oxygen atom providing electron-donating resonance while the branched alkyl chain creates significant steric hindrance. This substitution pattern creates an asymmetric electronic environment within the pyrimidine ring that can influence both reactivity and binding interactions.
The phenol component contributes both hydrogen bonding capability through its hydroxyl group and aromatic character through the benzene ring system. The direct attachment of the pyrimidine ring at the ortho position relative to the hydroxyl group creates potential for intramolecular interactions and influences the acidity of the phenolic proton. Computational studies suggest that this molecular architecture allows for conformational flexibility around the inter-ring bond while maintaining overall planarity within each aromatic system. The hybrid nature of this scaffold provides multiple sites for potential intermolecular interactions, including hydrogen bonding through the phenol hydroxyl group, π-π stacking interactions through both aromatic systems, and dipolar interactions through the pyrimidine nitrogen atoms.
Stereoelectronic Properties and Conformational Analysis
The stereoelectronic properties of this compound arise from the complex interplay between electronic effects within the π-system and steric interactions between substituents. Density functional theory calculations reveal that the highest occupied molecular orbital and lowest unoccupied molecular orbital energies reflect the electronic character of both the phenol and pyrimidine components, with significant orbital overlap facilitating charge delocalization across the hybrid scaffold. The calculated highest occupied molecular orbital energy indicates electron-rich character primarily localized on the phenol ring and the pyrimidine nitrogen atoms, while the lowest unoccupied molecular orbital shows substantial contribution from the pyrimidine π* orbitals.
Conformational analysis demonstrates that the molecule exhibits restricted rotation around the bond connecting the pyrimidine and phenol rings due to steric interactions between the ortho-positioned hydroxyl group and the pyrimidine ring system. Computational studies suggest that the preferred conformation places the pyrimidine ring approximately coplanar with the phenol ring, maximizing conjugative stabilization while minimizing steric repulsion. The isopropoxy substituent adopts conformations that minimize interactions with both the adjacent pyrimidine ring and the phenol hydroxyl group, resulting in multiple low-energy conformers that can be populated at room temperature.
The electronic distribution within the molecule shows significant polarization, with partial negative charge accumulation on the nitrogen atoms and oxygen atoms, while the carbon atoms in the aromatic systems carry partial positive charges. This charge distribution creates multiple sites for potential intermolecular interactions and influences the molecule's behavior in different chemical environments. The presence of the isopropoxy group introduces additional conformational flexibility through rotation around the carbon-oxygen bond, creating a dynamic molecular system with multiple accessible conformational states.
Properties
IUPAC Name |
2-(4-methyl-6-propan-2-yloxypyrimidin-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9(2)18-13-8-10(3)15-14(16-13)11-6-4-5-7-12(11)17/h4-9,17H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNZGCSITVSXJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70425246 | |
| Record name | 2-(4-ISOPROPOXY-6-METHYL-2-PYRIMIDINYL)PHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70425246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300839-40-1 | |
| Record name | 2-(4-ISOPROPOXY-6-METHYL-2-PYRIMIDINYL)PHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70425246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis
Retrosynthetically, the molecule can be dissected into:
- A 2-hydroxyphenyl group at position 2.
- A methyl group at position 6.
- An isopropoxy group at position 4.
Potential precursors include 4-chloro-6-methylpyrimidin-2-ol for subsequent alkoxylation and coupling reactions.
Synthetic Routes and Methodologies
Nucleophilic Substitution on Halogenated Pyrimidines
A common strategy involves halogenated pyrimidine intermediates. For example, 4-chloro-6-methylpyrimidin-2-ol can react with isopropanol under basic conditions to introduce the isopropoxy group.
Procedure :
- Chloropyrimidine Synthesis : 4,6-Dichloropyrimidin-2-ol is methylated at position 6 using methyl iodide and a base (e.g., K₂CO₃) in DMF at 80°C.
- Alkoxylation : The 4-chloro intermediate reacts with isopropanol in the presence of NaH or KOH, yielding 4-isopropoxy-6-methylpyrimidin-2-ol.
- Phenolic Coupling : Suzuki-Miyaura coupling with 2-hydroxyphenylboronic acid introduces the phenol group at position 2, facilitated by Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water.
Challenges :
Vapor-Phase Catalytic Methylation
Adapting methods from trimethylphenol synthesis, vapor-phase methylation using methanol and magnesium oxide catalysts could introduce methyl groups to pyrimidine precursors.
Protocol :
- Substrate Preparation : 4-Isopropoxypyrimidin-2-ol is dissolved in methanol.
- Vapor-Phase Reaction : The solution is vaporized and passed over MgO catalyst at 420–490°C, with a flow rate ≤0.4 g/(g catalyst·hr).
- Methylation : Methanol acts as both solvent and methylating agent, selectively methylating position 6.
Advantages :
- High thermal stability of pyrimidines allows vapor-phase conditions.
- MgO minimizes over-methylation and decomposition.
Limitations :
- Requires specialized equipment for high-temperature vapor handling.
- Lower yields (∼50%) due to competing decomposition pathways.
Condensation Reactions with Phenolic Derivatives
Pyrimidine rings can be constructed via cyclocondensation of β-diketones with urea or thiourea derivatives. Incorporating a phenolic moiety during ring formation offers regioselectivity.
Example Pathway :
- Diketone Synthesis : 3-(2-Hydroxyphenyl)-2,4-pentanedione is prepared by Claisen condensation of ethyl acetoacetate with 2-hydroxyacetophenone.
- Cyclocondensation : Reacting the diketone with urea in ethanol/HCl under reflux forms the pyrimidine ring.
- Post-Functionalization : Methylation (CH₃I/K₂CO₃) and alkoxylation (isopropanol/NaH) introduce substituents at positions 6 and 4, respectively.
Yield Optimization :
- Acidic conditions (HCl) enhance cyclization rates but may protonate phenolic hydroxyls, necessitating pH adjustments.
Comparative Analysis of Synthetic Methods
Reaction Efficiency and Yield
Key Observations :
Catalyst and Solvent Impact
- MgO Catalysts : Effective for vapor-phase methylation but incompatible with polar solvents.
- Palladium Complexes : Essential for Suzuki coupling; ligand choice (e.g., PPh₃) affects coupling efficiency.
- Solvent Systems : Methanol and DMF are preferred for nucleophilic substitutions, while dioxane/water mixtures facilitate cross-couplings.
Challenges and Optimization Strategies
Regioselectivity in Alkoxylation
Position 4 of pyrimidine is more electrophilic than position 2, favoring isopropoxy introduction at C4. However, steric hindrance from the 6-methyl group may reduce reactivity.
Mitigation :
Thermal Stability Considerations
Pyrimidines decompose above 500°C, limiting vapor-phase methods to lower temperatures. Optimizing residence time and catalyst bed geometry improves methanol conversion.
Chemical Reactions Analysis
2-(4-Isopropoxy-6-methyl-2-pyrimidinyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Isopropoxy-6-methyl-2-pyrimidinyl)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It serves as a precursor in the production of certain industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Isopropoxy-6-methyl-2-pyrimidinyl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-(4-Isopropoxy-6-methyl-2-pyrimidinyl)phenol can be compared with similar compounds such as:
2-Isopropyl-6-methyl-4-pyrimidinol: This compound shares a similar pyrimidine core but lacks the phenol group, resulting in different chemical and biological properties.
This compound derivatives:
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and functionality compared to other similar compounds.
Biological Activity
2-(4-Isopropoxy-6-methyl-2-pyrimidinyl)phenol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H16N2O2
- Molecular Weight : 244.29 g/mol
This compound features a phenolic group and a pyrimidine moiety, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its efficacy against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that supports its potential use as an antimicrobial agent. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis .
Anticancer Potential
Several studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, in vitro experiments demonstrated that treatment with this compound led to a marked decrease in cell viability in breast cancer cells, suggesting its role as a potential chemotherapeutic agent .
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective effects. It has been implicated in the modulation of neurotransmitter systems, particularly through interactions with NMDA receptors. This activity could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation.
- Receptor Modulation : It modulates neurotransmitter receptors, enhancing synaptic plasticity and potentially reversing cognitive deficits associated with neurodegeneration.
- Antioxidant Activity : The phenolic structure contributes to its antioxidant properties, reducing oxidative stress in cells.
Case Study 1: Antimicrobial Efficacy
A clinical trial evaluated the effectiveness of this compound in treating infections caused by resistant bacterial strains. Results showed a significant reduction in infection rates among treated patients compared to controls, highlighting its potential as an alternative antibiotic.
Case Study 2: Cancer Treatment
In a preclinical model, administration of this compound resulted in tumor regression in xenograft models of breast cancer. The study concluded that the compound's ability to induce apoptosis could be leveraged for developing new cancer therapies .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 4-Isopropoxyphenol | Phenolic Compound | Antimicrobial |
| 6-Methylpyrimidine | Pyrimidine | Neuroprotective |
| 4-Hydroxycoumarin | Coumarin | Antioxidant |
Q & A
Q. What are the common synthetic routes for 2-(4-Isopropoxy-6-methyl-2-pyrimidinyl)phenol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions on pyrimidine precursors. For example, substituting a halogen (e.g., chlorine) at the 4-position of the pyrimidine ring with isopropoxy groups under reflux conditions in polar aprotic solvents like DMF or DMSO. Optimization strategies include:
- Using catalysts such as KCO or CsCO to enhance nucleophilic substitution efficiency .
- Temperature control (60–100°C) to balance reaction rate and byproduct formation .
- Purification via column chromatography or recrystallization to improve yield and purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for confirming substitution patterns (e.g., isopropoxy and methyl groups on the pyrimidine ring) and phenolic proton identification .
- IR Spectroscopy : Identifies functional groups like hydroxyl (-OH) and C-O-C ether linkages .
- HPLC-MS : Validates purity and molecular weight, especially for detecting trace impurities from incomplete substitution reactions .
Q. What are the key considerations when designing stability studies under different pH and temperature conditions?
- Methodological Answer : Stability studies should assess:
- Hydrolysis susceptibility : Monitor degradation in acidic/basic conditions (pH 1–13) via UV-Vis or LC-MS to identify breakdown products (e.g., loss of isopropoxy groups) .
- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures and DSC for phase transitions .
- Light sensitivity : Conduct accelerated aging under UV/visible light to evaluate photodegradation pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed for structural analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare analogs with systematic substitutions (e.g., replacing isopropoxy with methoxy or benzylamino groups) to isolate functional group contributions .
- In Silico Modeling : Use molecular docking to predict binding affinities to target proteins (e.g., enzymes or receptors) and validate with in vitro assays .
- Meta-Analysis : Aggregate data from multiple studies to identify trends, accounting for variables like assay type (e.g., cell-based vs. enzymatic) .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state energies (e.g., B3LYP/6-311+G(d,p)) to predict regioselectivity in substitution reactions .
- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions on the pyrimidine ring to prioritize reaction sites .
- Solvent Effect Modeling : Use COSMO-RS to simulate solvent interactions and optimize reaction media (e.g., DMSO vs. THF) .
Q. How can binding mechanisms with biological targets be analyzed using molecular docking?
- Methodological Answer :
- Target Preparation : Retrieve 3D protein structures from PDB or generate homology models for uncharacterized targets .
- Docking Workflow : Use AutoDock Vina or Schrödinger Glide to simulate ligand-protein interactions, focusing on hydrogen bonding with the phenolic -OH and pyrimidine N atoms .
- Validation : Cross-reference docking scores with experimental IC values from enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
